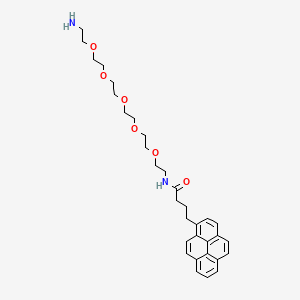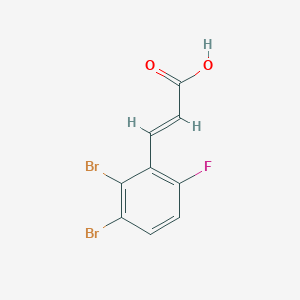
2,3-Dibromo-6-fluorocinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-6-fluorocinnamic acid: is an organic compound with the molecular formula C9H5Br2FO2 and a molecular weight of 323.94 g/mol It is a derivative of cinnamic acid, characterized by the presence of bromine and fluorine atoms on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-fluorocinnamic acid typically involves the bromination of 6-fluorocinnamic acid. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of automated systems and advanced purification techniques further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-6-fluorocinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products:
Substitution Reactions: Formation of substituted cinnamic acid derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of dehalogenated cinnamic acid derivatives.
Scientific Research Applications
Chemistry: 2,3-Dibromo-6-fluorocinnamic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate the mechanisms of enzyme inhibition and activation .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-fluorocinnamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to these targets. The compound can inhibit or activate enzymatic pathways, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
- 2,3-Dibromo-6-chlorocinnamic acid
- 2,3-Dibromo-6-methylcinnamic acid
- 2,3-Dibromo-6-nitrocinnamic acid
Comparison: Compared to its analogs, 2,3-Dibromo-6-fluorocinnamic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine imparts higher electronegativity and reactivity, making this compound more effective in certain chemical reactions and biological applications. Its unique electronic properties also influence its binding affinity and specificity towards molecular targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H5Br2FO2 |
|---|---|
Molecular Weight |
323.94 g/mol |
IUPAC Name |
(E)-3-(2,3-dibromo-6-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-6-2-3-7(12)5(9(6)11)1-4-8(13)14/h1-4H,(H,13,14)/b4-1+ |
InChI Key |
KJBCGXISSNREJI-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1F)/C=C/C(=O)O)Br)Br |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=CC(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


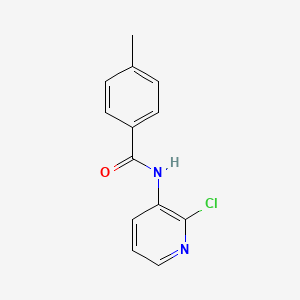
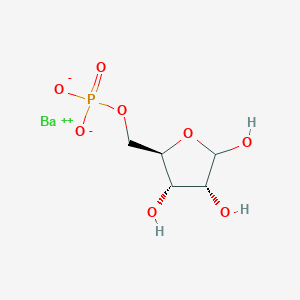
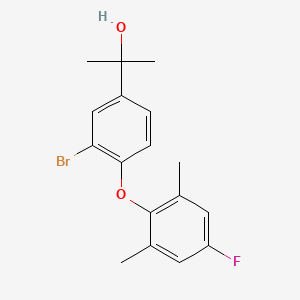
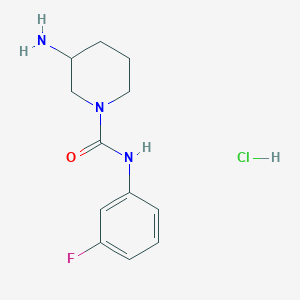
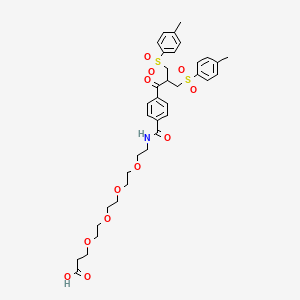
![4-[2-(Tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13728067.png)
![3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13728068.png)
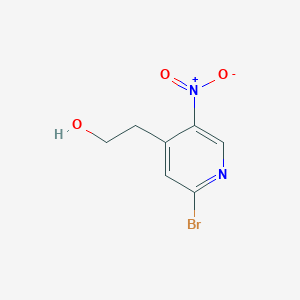
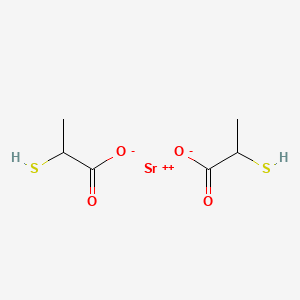
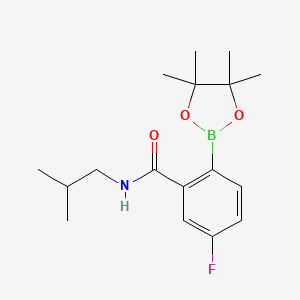
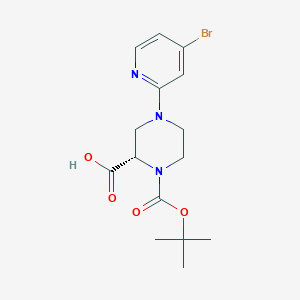
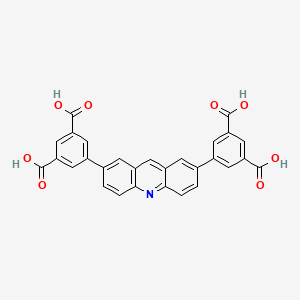
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)valine](/img/structure/B13728105.png)
